molecular formula C16H28N2O B7593758 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane

1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane

Cat. No. B7593758
M. Wt: 264.41 g/mol
InChI Key: PWANIXODBLPZKY-UHFFFAOYSA-N
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Description

1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane, also known as CXO, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety.

Mechanism of Action

The exact mechanism of action of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors in the brain. This leads to an increase in the inhibitory effects of GABA, resulting in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
In addition to its anxiolytic effects, 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has been shown to have other biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane for lab experiments is its high selectivity for GABA-A receptors. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is its relatively low potency, which may make it less effective in certain experimental settings.

Future Directions

There are several potential directions for future research on 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane. One area of interest is the development of more potent derivatives of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane that could be used in a wider range of experimental settings. Another area of focus is the investigation of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the potential therapeutic applications of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.
Conclusion
In conclusion, 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane is a promising compound that has been synthesized and studied for its potential applications in scientific research. Its selectivity for GABA-A receptors, anxiolytic effects, and neuroprotective properties make it a useful tool for studying the role of these receptors in neurological disorders. Further research is needed to fully understand the mechanism of action of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane involves a multistep process that begins with the reaction of cyclohex-2-en-1-one with ethylene oxide to form 1-(oxan-4-yl)cyclohex-2-en-1-ol. This intermediate is then reacted with ethylenediamine to produce 1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane. The overall yield of this synthesis method is approximately 25%.

properties

IUPAC Name

1-cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-5-15(6-3-1)17-9-4-10-18(12-11-17)16-7-13-19-14-8-16/h2,5,15-16H,1,3-4,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWANIXODBLPZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N2CCCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohex-2-en-1-yl-4-(oxan-4-yl)-1,4-diazepane

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